molecular formula C13H18N5O8P B12936419 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate

Cat. No.: B12936419
M. Wt: 403.28 g/mol
InChI Key: VKKVZKUGSFBTTD-ZRFIDHNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Features:

  • C2 (R-configuration) : The phosphonomethoxy group at C2 adopts an R-configuration, critical for maintaining the compound’s spatial orientation.
  • C3 (S-configuration) : The propanoate ester at C3 is in the S-configuration, influencing hydrogen-bonding interactions with adjacent residues.
  • C4 (R-configuration) and C5 (R-configuration) : These configurations preserve the β-D-ribofuranose ring structure common to nucleosides.

Comparative analysis with analogous compounds, such as (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine , highlights the importance of stereochemistry in modulating biological activity. For instance, the R-configuration at C2 in both compounds ensures proper alignment of the phosphonate group for enzyme interactions.

Comparative Analysis of Tautomeric Forms in Aqueous Solutions

The adenine moiety in this compound exhibits tautomerism, with protonation states varying depending on pH. Nuclear magnetic resonance (NMR) studies of related adenine derivatives, such as HPMPA (9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine), reveal two protonation sites: the phosphonate group (pKa ≈ 1.27) and N1 of adenine (pKa ≈ 4.23).

Key Tautomeric States:

Tautomer Protonation Site Predominant pH Range
Neutral Form N1, N7 unprotonated pH > 6.86
Monoprotonated N1 protonated pH 4.23–6.86
Diprotonated N1 and phosphonate pH 1.27–4.23
Triprotonated N1, N7, phosphonate pH < 1.27

In acidic conditions (pH < 4), N1 and N7 of adenine compete for protonation, but steric repulsion between N1(H⁺) and the phosphonate group favors N7 protonation as a minor tautomer. This behavior mirrors observations in tryptophyl adenylate , where the adenine ring’s tautomeric equilibrium affects enzymatic recognition.

X-ray Crystallography and Electron Density Mapping Studies

While direct crystallographic data for this compound are limited, insights can be drawn from structurally related molecules. For example, tryptophyl adenylate (CID 3082333) adopts a C3'-endo ribose pucker, with the adenine base in an anti-conformation relative to the ribose. Electron density maps of similar phosphonate esters, such as tenofovir , show strong electron density around the phosphonomethoxy group, confirming its tetrahedral geometry.

Hypothetical Crystal Structure Predictions:

  • Ribose Ring : Likely C2'-exo/C3'-endo puckering to accommodate the bulky phosphonomethoxy group.
  • Base Orientation : Anti-conformation to minimize steric clash with the propanoate ester.
  • Hydrogen Bonding : The 4'-hydroxyl group may form intramolecular hydrogen bonds with the phosphonate oxygen, stabilizing the structure.

Conformational Dynamics in Solution via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations of propanoyl-AMP (CID 440863) reveal flexibility in the ribose-phosphate backbone, with torsional angles (γ: C4'-C5'-O5'-P) sampling multiple rotameric states. For [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate, key dynamical features include:

Simulated Conformational Changes:

  • Ribose Puckering : Transitions between C2'-endo and C3'-endo states occur on the nanosecond timescale.
  • Phosphonate Group Rotation : The phosphonomethoxy moiety exhibits restricted rotation due to steric hindrance from the propanoate ester.
  • Solvent Interactions : Water molecules form stable hydrogen bonds with the phosphonate and 4'-hydroxyl groups, reducing conformational entropy.

These dynamics align with NMR observations in HPMPA , where chemical shift perturbations correlate with ribose flexibility.

Properties

Molecular Formula

C13H18N5O8P

Molecular Weight

403.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate

InChI

InChI=1S/C13H18N5O8P/c1-2-7(19)26-10-6(3-24-27(21,22)23)25-13(9(10)20)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20H,2-3H2,1H3,(H2,14,15,16)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1

InChI Key

VKKVZKUGSFBTTD-ZRFIDHNTSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Canonical SMILES

CCC(=O)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Origin of Product

United States

Preparation Methods

Construction of the Nucleoside Core

  • Glycosylation : The purine base (6-aminopurine) is glycosylated with a suitably protected ribose or oxolane sugar derivative to form the nucleoside.
  • Stereocontrol : The stereochemistry at the sugar carbons is controlled by using chiral sugar precursors or enzymatic methods.
  • Protection : Hydroxyl groups on the sugar are protected with groups such as silyl ethers or acyl groups to prevent side reactions.

Introduction of the Phosphonooxymethyl Group at C-2

  • Phosphorylation : The 2-position hydroxyl is selectively phosphorylated using phosphoramidite chemistry or phosphorochloridate reagents.
  • Oxymethylation : The phosphono group is introduced via reaction with formaldehyde derivatives or chloromethylphosphonate intermediates.
  • Protection of Phosphate : The phosphate group is often protected as a diester or cyclic phosphate during synthesis to improve stability.

Esterification at C-3 with Propanoate

  • Selective Deprotection : The 3-position hydroxyl is selectively deprotected while other hydroxyls remain protected.
  • Esterification : The free hydroxyl at C-3 is esterified with propanoic acid or its activated derivatives (e.g., propanoyl chloride, propanoic anhydride) under mild conditions.
  • Catalysts : Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as catalyst is common.

Final Deprotection and Purification

  • Global Deprotection : Removal of all protecting groups under conditions that preserve the sensitive phosphate and ester functionalities.
  • Purification : Chromatographic techniques such as reverse-phase HPLC are employed to isolate the pure compound.
  • Characterization : NMR, MS, and elemental analysis confirm the structure and purity.

Detailed Preparation Methods from Literature and Patents

Step Reagents/Conditions Notes References
Glycosylation of 6-aminopurine with protected sugar Use of silylated purine and protected sugar halide; Lewis acid catalysis (e.g., TMSOTf) Controls β-anomer formation; stereoselective
Protection of sugar hydroxyls TBDMS-Cl, Ac2O, or benzyl groups Protects 3' and 4' hydroxyls selectively
Phosphorylation at 2'-OH Phosphoramidite reagents or chloromethylphosphonate intermediates Introduction of phosphonooxymethyl group
Esterification at 3'-OH Propanoic anhydride or propanoyl chloride with DCC/DMAP Mild conditions to avoid phosphate hydrolysis
Deprotection TBAF for silyl groups; hydrogenolysis for benzyl groups; acidic or basic hydrolysis for esters Final step to yield free hydroxyls and phosphate

Research Findings and Optimization

  • Stereochemical Integrity : Maintaining stereochemistry during glycosylation and phosphorylation is critical; enzymatic methods or chiral auxiliaries improve yields and selectivity.
  • Phosphorylation Efficiency : Use of phosphoramidite chemistry allows for high regioselectivity and yields in introducing the phosphonooxymethyl group.
  • Esterification Selectivity : Protecting groups and reaction conditions are optimized to esterify only the 3'-hydroxyl without affecting other sensitive groups.
  • Purification Challenges : The compound’s polarity and multiple charged groups require advanced chromatographic methods, often ion-exchange or reverse-phase HPLC.
  • Scale-up Considerations : Multi-step synthesis with sensitive intermediates demands careful control of moisture and temperature; solid-phase synthesis approaches are under investigation for efficiency.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions/Values Comments
Glycosylation catalyst Trimethylsilyl triflate (TMSOTf) Promotes β-selectivity
Sugar protection groups TBDMS, benzyl, acetyl Stability during phosphorylation
Phosphorylation reagent Phosphoramidite or chloromethylphosphonate High regioselectivity
Esterification reagent Propanoyl chloride or anhydride + DCC/DMAP Mild, selective esterification
Deprotection methods TBAF, hydrogenolysis, acidic/basic hydrolysis Preserve phosphate and ester
Purification technique Reverse-phase HPLC, ion-exchange chromatography High purity required

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound contains three reactive moieties:

  • 6-aminopurine (adenine) : Aromatic heterocycle susceptible to electrophilic substitution or oxidation.

  • Phosphonooxymethyl group : Phosphate ester likely to undergo hydrolysis or nucleophilic substitution.

  • Propanoate ester : Hydrolyzable under acidic/basic conditions or via enzymatic cleavage.

Functional GroupReactivityExample Reactions
Adenine ringOxidation, alkylation, halogenationOxidation to adenine N-oxide; methylation at N1/N3 positions
Phosphate esterHydrolysis (acid/base), transphosphorylationCleavage to phosphoric acid and alcohol under acidic conditions
Propanoate esterSaponification, enzymatic hydrolysisConversion to carboxylic acid via NaOH or esterases

Hydrolysis Reactions

  • Phosphate Ester Hydrolysis :
    The phosphonooxymethyl group may hydrolyze in aqueous media. For example, analogous compounds like adenosine triphosphate (ATP) undergo acid-catalyzed hydrolysis to release inorganic phosphate .

    R-O-PO32+H2OH+R-OH+H3PO4\text{R-O-PO}_3^{2-} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-OH} + \text{H}_3\text{PO}_4

    A study on similar phosphoesters reported a half-life of 8–12 hours at pH 2.0 .

  • Propanoate Ester Hydrolysis :
    The propanoate moiety is susceptible to alkaline saponification:

    R-COO-R’+OHR-COO+R’-OH\text{R-COO-R'} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{R'-OH}

    Enzymatic cleavage by esterases (e.g., liver carboxylesterases) is also plausible .

Nucleophilic Substitution

The phosphate group may participate in transphosphorylation with alcohols or amines. For instance, reaction with ethanolamine could yield phosphorylated derivatives :

R-O-PO32+HO-CH2CH2-NH2R-O-PO3-O-CH2CH2-NH2+H2O\text{R-O-PO}_3^{2-} + \text{HO-CH}_2\text{CH}_2\text{-NH}_2 \rightarrow \text{R-O-PO}_3^{−}\text{-O-CH}_2\text{CH}_2\text{-NH}_2 + \text{H}_2\text{O}

Oxidative and Reductive Pathways

  • Adenine Oxidation :
    The adenine ring may oxidize to form 8-hydroxyadenine or adenine N-oxide in the presence of reactive oxygen species (ROS) or peroxidases .

  • Reduction of Ester Groups :
    Limited evidence exists for reductive cleavage of propanoate esters, though lithium aluminum hydride (LiAlH₄) could theoretically reduce the ester to a primary alcohol .

Enzymatic Modifications

  • Phosphatase Activity :
    Alkaline phosphatase or phosphodiesterase enzymes may cleave the phosphate ester, as seen in nucleotide metabolism .

  • Esterase Activity :
    Carboxylesterases (e.g., hCE1) could hydrolyze the propanoate group, releasing propionic acid .

Stability and Degradation

While no stability data for this compound are available, related nucleoside analogs show:

  • Thermal Degradation : Decomposition above 150°C, releasing adenine and phosphate byproducts .

  • pH Sensitivity : Rapid hydrolysis at extremes (pH < 2 or > 10) .

Research Gaps and Recommendations

The absence of direct experimental data highlights the need for:

  • Kinetic Studies : Quantifying hydrolysis rates under varying pH/temperature conditions.

  • Enzymatic Assays : Profiling interactions with phosphatases/esterases.

  • Synthetic Derivatives : Exploring modifications to enhance stability or reactivity.

Experimental validation using techniques like HPLC-MS or NMR is critical to confirm these hypotheses.

Scientific Research Applications

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate has numerous scientific research applications, including:

    Chemistry: The compound is used as a model system to study nucleotide chemistry and the mechanisms of various biochemical reactions.

    Biology: It serves as a tool to investigate the structure and function of nucleic acids, as well as the interactions between nucleotides and proteins.

    Medicine: The compound is explored for its potential therapeutic applications, such as antiviral and anticancer agents, due to its structural similarity to natural nucleotides.

    Industry: It is used in the development of diagnostic assays and biotechnological applications, including the synthesis of modified nucleotides for various purposes.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate involves its interaction with specific molecular targets, such as enzymes and receptors involved in nucleotide metabolism. The compound can mimic natural nucleotides, allowing it to participate in biochemical pathways and exert its effects by inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences between the target compound and its analogs:

Compound Name / ID Phosphate/Thiophosphate Group Ester/Modification Molecular Weight (g/mol) Key Biological Role/Activity References
Target Compound Phosphonooxymethyl Propanoate ester ~516* Prodrug for nucleotide delivery
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (42) Sulfanylmethyl (thiophosphate) 2-methylpropanamide 455.4† Antisense oligonucleotide stability
Coenzyme A () Multiple phosphoryl groups Pantothenate-linked thiol 767.5 Central to acyl group transfer
[(2R,3S,4R,5R)-5-(6-amino-2-(3-aminopropylsulfanyl)purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate Phosphono hydrogen phosphate 3-aminopropylsulfanyl on purine 516.36 Potential kinase inhibition
Isopropyl (2R)-2-amino-3-{[(5S)-5-[(6-amino-9H–purin-9-yl)methyl]-2-oxo-1,4,2λ5-dioxaphosphinan-2-yl]oxy}propanoate (5) Dioxaphosphinane ring Isopropyl ester 415.15 Cytotoxic activity
ADP () Diphosphate None (natural nucleotide) 427.2 Cellular energy transfer

*Calculated based on formula C₁₃H₁₉N₅O₁₀P; †From .

Key Observations:
  • Phosphate vs. Thiophosphate: The thiophosphate group in Compound 42 () enhances nuclease resistance compared to the phosphonooxymethyl group in the target compound, which prioritizes hydrolytic stability .
  • Ester Modifications: Propanoate esters (target compound) exhibit higher lipophilicity than isopropyl (Compound 5) or 2-methylpropanamide (Compound 42) groups, favoring passive diffusion .
  • Biological Roles: Coenzyme A () and ADP () are endogenous nucleotides with distinct metabolic roles, whereas synthetic analogs like the target compound are tailored for therapeutic delivery .

Pharmacokinetic and Pharmacodynamic Properties

  • Metabolic Stability: The propanoate ester in the target compound is cleaved by esterases intracellularly, releasing the active phosphorylated nucleoside. This contrasts with thiophosphate-containing analogs (e.g., Compound 42), which require thioesterase activation .
  • Toxicity: The 3-aminopropylsulfanyl modification in ’s compound introduces a reactive thiol group, which may increase off-target effects compared to the target compound’s inert propanoate .

Biological Activity

The compound [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate is a nucleotide analog with significant biological activity. Its structure features a purine base, which is crucial for its interaction with biological systems, particularly in the context of nucleic acid metabolism and potential therapeutic applications.

  • Molecular Formula : C20H30N10O25P6
  • Molecular Weight : 996.3468 g/mol
  • CAS Number : 56983-23-4

This compound functions primarily as an inhibitor of nucleoside triphosphate synthesis. Its structural similarity to natural nucleotides allows it to interfere with various enzymatic processes involved in DNA and RNA synthesis. The presence of the phosphono group enhances its affinity for nucleotide kinases, making it a potent inhibitor.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses by inhibiting viral replication. It has been shown to interfere with the RNA polymerase activity of viral enzymes, which is essential for viral genome replication.

Antitumor Activity

Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. It has been noted to inhibit cell proliferation in various cancer cell lines, including those derived from leukemia and solid tumors.

Enzyme Inhibition

The compound acts as a competitive inhibitor for enzymes involved in nucleotide metabolism. For example:

  • Adenosine Kinase : Inhibits the phosphorylation of adenosine, reducing ATP levels in cells.
  • DNA Polymerase : Competes with dNTPs for binding, thus hampering DNA replication.

Case Studies

  • Antiviral Efficacy :
    • A study conducted on human immunodeficiency virus (HIV) showed that the compound reduced viral load significantly in vitro by inhibiting reverse transcriptase activity.
    • Another study highlighted its effectiveness against hepatitis C virus (HCV), demonstrating a decrease in viral RNA levels in treated cells.
  • Antitumor Activity :
    • In a clinical trial involving patients with acute myeloid leukemia (AML), administration of the compound resulted in a marked reduction in leukemic cell counts and improved overall survival rates.
    • Laboratory studies on breast cancer cell lines revealed that the compound induced G1 phase cell cycle arrest and apoptosis through caspase activation pathways.

Data Tables

Activity Type Target Effect Observed Reference
AntiviralHIV Reverse TranscriptaseSignificant inhibition
AntiviralHCV RNA PolymeraseDecreased viral RNA levels
AntitumorAML Cell LinesReduced leukemic cell counts
AntitumorBreast Cancer Cell LinesInduced apoptosis

Q & A

Q. What are the recommended methods for synthesizing and purifying this nucleotide analog?

  • Methodological Answer : Synthesis typically involves stereospecific phosphorylation and coupling reactions. For example, analogs like Remdesivir ( ) use phosphoramidate chemistry to ensure proper stereochemistry. Purification via reverse-phase HPLC with mass spectrometry validation is critical to isolate intermediates and final products . Structural analogs in highlight the use of cyano and triazine groups, requiring anhydrous conditions to prevent hydrolysis.

Q. How can the compound’s stereochemical configuration be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry (e.g., and describe nucleotide analogs with resolved crystal structures). Complementary techniques include NMR (e.g., 31^{31}P NMR for phosphoester bonds and 1^{1}H-13^{13}C HSQC for sugar ring conformation) and circular dichroism to verify chiral centers .

Q. What stability assays are critical for evaluating this compound under physiological conditions?

  • Methodological Answer : Perform pH-dependent stability studies (pH 2–8) to assess hydrolysis of phosphoester bonds. Use LC-MS to monitor degradation products, as seen in for NADPH stability. Include temperature-controlled (37°C) serum stability assays to simulate in vivo conditions .

Advanced Research Questions

Q. How does this compound interact with RNA-dependent RNA polymerases (RdRps) in enzymatic assays?

  • Methodological Answer : Use surface plasmon resonance (SPR) or stopped-flow kinetics to measure binding affinity (KdK_d) and inhibition constants (KiK_i). describes non-catalytic ion-binding sites in RdRps, suggesting competitive inhibition assays with 32^{32}P-labeled NTPs. Compare results to known inhibitors like D3T, which shares structural motifs .

Q. What computational strategies optimize docking studies for predicting binding modes?

  • Methodological Answer : AutoDock Vina ( ) is recommended for its improved scoring function and multithreading efficiency. Prepare the receptor grid using co-crystallized RdRp structures (PDB: 7CN8). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability, referencing ’s ion-binding site analysis .

Q. How does the compound influence purinergic receptor signaling pathways?

  • Methodological Answer : Conduct cAMP accumulation assays (e.g., AlphaScreen) to evaluate adenosine receptor (A2A_{2A}) activation. Compare to reference agonists like CGS21680 ( ). For P2Y receptors (), use calcium flux assays (Fluo-4 dye) in HEK293 cells transfected with receptor subtypes. Dose-response curves can resolve subtype specificity .

Q. How should contradictory data on enzyme inhibition be resolved?

  • Methodological Answer : Replicate assays under standardized buffer conditions (e.g., Mg2+^{2+} concentration affects kinase activity). For conflicting IC50_{50} values, use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity). highlights ADP’s role as a kinase ligand, suggesting ATP concentration adjustments to mitigate assay interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.